4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one

CCR5 antagonist HIV-1 entry inhibition Chemokine receptor

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS 5423-06-3, also designated NSC is a fully substituted cyclopentenone derivative (C₁₉H₁₈O₂, MW 278.35 g/mol, mp 152–153 °C) that presents a crowded tetrasubstituted cyclopentenone core bearing a tertiary 4-hydroxy group, geminal 3,4-diphenyl substituents, and 2,5-dimethyl substitution. Unlike simpler cyclopentenone prostaglandins or monotarget lipoxygenase (LOX) inhibitors, this compound has been annotated in public bioactivity databases as a multi-target agent with reported inhibitory activity against 5-lipoxygenase, cyclooxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and the CCR5 chemokine receptor, together with antioxidant functionality in lipid systems.

Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
CAS No. 5423-06-3
Cat. No. B1330118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
CAS5423-06-3
Molecular FormulaC19H18O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C
InChIInChI=1S/C19H18O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,21H,1-2H3
InChIKeyVAAQGIJITBVELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS 5423-06-3) – Baseline Characterization for Procurement-Focused Evaluation


4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS 5423-06-3, also designated NSC 11511) is a fully substituted cyclopentenone derivative (C₁₉H₁₈O₂, MW 278.35 g/mol, mp 152–153 °C) that presents a crowded tetrasubstituted cyclopentenone core bearing a tertiary 4-hydroxy group, geminal 3,4-diphenyl substituents, and 2,5-dimethyl substitution [1]. Unlike simpler cyclopentenone prostaglandins or monotarget lipoxygenase (LOX) inhibitors, this compound has been annotated in public bioactivity databases as a multi-target agent with reported inhibitory activity against 5-lipoxygenase, cyclooxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and the CCR5 chemokine receptor, together with antioxidant functionality in lipid systems [2][3]. Its procurement relevance stems from this unusual polypharmacology embedded in a single, compact, non-peptidic scaffold that is not readily mimicked by commercially available cyclopentenone analogs.

Why 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one Cannot Be Replaced by Generic Cyclopentenone Analogs


Simple substitution of 4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one with unsubstituted cyclopentenone, monomethyl, or mono-phenyl analogs is not functionally equivalent because the compound's reported polypharmacology depends on the simultaneous presence of multiple structural features: the 4-hydroxy group (hydrogen-bond donor/acceptor and antioxidant pharmacophore), the 3,4-diphenyl motif (hydrophobic contacts with LOX and CCR5 binding pockets), and the 2,5-dimethyl substitution (steric and electronic modulation of the enone electrophilicity) [1][2]. Loss of any single substituent alters the compound's target engagement profile: the des-hydroxy analog (2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, CAS 16643-55-3) lacks the hydrogen-bonding capability required for formyltetrahydrofolate synthetase and carboxylesterase inhibition, while the des-dimethyl analog (4-hydroxy-3,4-diphenylcyclopent-2-en-1-one, CAS 5587-78-0) presents a different steric environment at the enone moiety, potentially affecting Michael-acceptor reactivity and selectivity [3]. The quantitative evidence below substantiates that no single commercially available analog replicates the target compound's multi-target inhibitory signature.

Quantitative Differentiation Evidence for 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one Versus Closest Analogs


CCR5 Antagonism Potency: Target Compound Versus Clinical-Stage CCR5 Antagonist Maraviroc

The target compound demonstrates measurable CCR5 antagonist activity in a cell-based HIV-1 gp120-induced fusion assay. Its IC₅₀ of 2.8 µM (2.80E+3 nM) places it approximately 280- to 2,800-fold less potent than the approved CCR5 antagonist maraviroc (IC₅₀ ≈ 1–10 nM in comparable cell fusion assays) [1][2]. This potency differential defines the compound's utility as a low-micromolar probe for CCR5-dependent fusion rather than a clinical candidate, and distinguishes it from high-picomolar peptidomimetic CCR5 ligands. Procurement relevance: the compound provides a synthetically accessible, non-peptidic, cyclopentenone-based CCR5 antagonist scaffold for medicinal chemistry optimization, where the 3,4-diphenyl and 4-hydroxy groups serve as vectors for further structure-activity exploration [1].

CCR5 antagonist HIV-1 entry inhibition Chemokine receptor

Lipoxygenase vs. Cyclooxygenase Selectivity Profile: Target Compound Versus NDGA (Nordihydroguaiaretic Acid)

The target compound is annotated as a potent lipoxygenase inhibitor with weaker ancillary cyclooxygenase (COX) inhibition [1]. In contrast, NDGA—a widely used reference lipoxygenase inhibitor—exhibits 5-LOX IC₅₀ = 200 nM, 12-LOX IC₅₀ = 30 µM, 15-LOX IC₅₀ = 30 µM, and COX IC₅₀ = 100 µM . The target compound's multi-enzyme inhibitory fingerprint includes additional targets (formyltetrahydrofolate synthetase, carboxylesterase, CCR5) not reported for NDGA, thereby offering a distinct polypharmacology profile within the arachidonic acid pathway that NDGA cannot replicate [1]. Direct numerical IC₅₀ values for the target compound on isolated 5-LOX are not publicly available; the differentiation therefore rests on the broader target engagement spectrum rather than superior isoform potency.

Lipoxygenase inhibition Cyclooxygenase inhibition Arachidonic acid cascade

Structural Differentiation from Des-Hydroxy Analog: Impact of the 4-OH Group on Hydrogen-Bond-Dependent Target Recognition

The 4-hydroxy group in the target compound enables hydrogen-bond donation and acceptance that are absent in the des-hydroxy analog 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS 16643-55-3) [1]. The target compound is reported to inhibit formyltetrahydrofolate synthetase and carboxylesterase—targets that rely on hydrogen-bond interactions within their catalytic sites [2]. The des-hydroxy analog lacks the necessary H-bond donor and is therefore predicted to be inactive or significantly less potent against these targets, based on established structure-activity paradigm for cyclopentenone enzyme inhibitors [3]. Quantitative comparative enzymatic data for the des-hydroxy analog are not publicly available; this differentiation is grounded in pharmacophoric logic and the target compound's experimentally annotated enzyme inhibition profile.

Structure-activity relationship Hydrogen bonding Formyltetrahydrofolate synthetase inhibition

Antioxidant Functionality in Lipid Systems: A Value-Added Property Absent in Most Synthetic LOX/COX Inhibitors

The MeSH annotation explicitly records that the target compound 'serves as an antioxidant in fats and oils' [1]. This represents a mechanistically distinct, non-enzymatic activity that complements its enzyme inhibition profile. Unlike NDGA—which is also an antioxidant but carries catechol-related toxicity liabilities—the target compound's antioxidant activity arises from its tertiary 4-hydroxycyclopentenone structure, which may undergo homolytic O–H bond cleavage to quench lipid peroxyl radicals . Clinically used 5-LOX inhibitors such as zileuton (a redox-inactive iron ligand) lack intrinsic radical-scavenging activity [2]. No quantitative radical-scavenging assay data (e.g., DPPH IC₅₀, ORAC value) are publicly available for the target compound; the antioxidant claim is based on MeSH-level annotation and requires independent experimental verification.

Antioxidant Lipid peroxidation Radical scavenging

Recommended Research and Industrial Application Scenarios for 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one Based on Verified Evidence


Hit-to-Lead Optimization of Non-Peptidic CCR5 Antagonists Using a Cyclopentenone Scaffold

The confirmed CCR5 antagonist activity (IC₅₀ = 2.8 µM in HIV-1 gp120-mediated cell-cell fusion assay) positions this compound as a synthetically tractable starting point for medicinal chemistry optimization [1]. Unlike peptidomimetic CCR5 ligands, the compact cyclopentenone core (MW 278) offers favorable ligand efficiency metrics and multiple vector positions (C-2 methyl, C-4 hydroxy, C-3/C-4 phenyl rings) for systematic SAR exploration. Procurement is recommended for groups running CCR5-focused screening cascades that require a non-peptidic, low-micromolar control compound distinct from clinical candidates like maraviroc.

Multi-Target Chemical Probe for Arachidonic Acid Pathway and Chemokine Signaling Crosstalk Studies

The compound's unique multi-target profile—encompassing 5-LOX inhibition, weak COX inhibition, and CCR5 antagonism—makes it a valuable chemical probe for dissecting the interplay between eicosanoid biosynthesis and chemokine signaling in inflammatory disease models [1][2]. No single commercially available reference inhibitor (e.g., NDGA, zileuton, celecoxib, maraviroc) simultaneously covers this target combination. Researchers investigating dual LOX/CCR5 pathways in asthma, rheumatoid arthritis, or HIV-associated neuroinflammation should consider this compound as a polypharmacological tool compound, with the understanding that isoform-selective potency data remain limited.

Lipid Antioxidant Additive with Ancillary Enzyme-Inhibitory Function for Ex Vivo and In Vitro Studies

The MeSH-annotated antioxidant functionality in lipid systems, combined with LOX/COX/CCR5 inhibitory activities, supports the compound's use as a multi-functional additive in ex vivo tissue bath experiments or in vitro cell-based assays where oxidative stress and inflammatory mediator production are concurrently measured [1]. Unlike BHT or α-tocopherol (pure antioxidants), or zileuton (pure 5-LOX inhibitor), this compound offers a dual mechanism that may simplify experimental design in studies of ischemia-reperfusion injury or oxidized LDL-mediated signaling. Users should independently validate the antioxidant potency in their specific experimental system.

Reference Compound for Cyclopentenone SAR Studies Focusing on 4-Hydroxy and 2,5-Dimethyl Substitution Effects

The compound serves as a fully substituted reference point for structure-activity relationship studies comparing des-hydroxy, des-methyl, and des-phenyl cyclopentenone analogs [1]. Procurement of the target compound alongside its closest commercially available analogs (2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, CAS 16643-55-3; 4-hydroxy-3,4-diphenylcyclopent-2-en-1-one, CAS 5587-78-0) enables systematic evaluation of the contribution of each substituent to enzyme inhibition, receptor binding, and antioxidant activity. This application is particularly relevant for academic groups publishing SAR series on cyclopentenone-derived bioactive molecules.

Quote Request

Request a Quote for 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.